6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile
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Overview
Description
6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyran ring substituted with a methoxyphenyl group, a methylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4-methoxybenzaldehyde and a suitable dicarbonyl compound.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)-2-oxopyran-3-carbonitrile: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
4-Methylsulfanyl-2-oxopyran-3-carbonitrile: Lacks the methoxyphenyl group, which may influence its chemical properties and applications.
Uniqueness
6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is unique due to the presence of both the methoxyphenyl and methylsulfanyl groups, which can impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
61380-86-7 |
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Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C14H11NO3S/c1-17-10-5-3-9(4-6-10)12-7-13(19-2)11(8-15)14(16)18-12/h3-7H,1-2H3 |
InChI Key |
WGCBFZZUJQDDSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)SC |
Origin of Product |
United States |
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